molecular formula C17H16ClN B1422941 Naphthalen-1-yl(phenyl)methanamine hydrochloride CAS No. 5267-53-8

Naphthalen-1-yl(phenyl)methanamine hydrochloride

Cat. No.: B1422941
CAS No.: 5267-53-8
M. Wt: 269.8 g/mol
InChI Key: AAKZJNSNWIKDKI-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(phenyl)methanamine hydrochloride is a chemical compound of significant interest in pharmaceutical research and development, particularly in the field of antifungal agents. Compounds with a naphthalene moiety, such as this one, are frequently utilized as key intermediates in the synthesis of bioactive molecules . Its structural features are associated with those found in synthetic antifungal medications, suggesting potential value in studies aimed at combating fungal pathogens . The proposed mechanism of action for related therapeutic compounds involves the inhibition of the enzyme squalene epoxidase, which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to a deficiency in ergosterol and a concurrent accumulation of squalene, resulting in increased cellular permeability and ultimately fungal cell death . Researchers may employ this chemical in the design and synthesis of new antifungal candidates, as well as in mechanistic studies to explore structure-activity relationships . As a building block in organic synthesis, it enables the exploration of novel chemical spaces for drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

naphthalen-1-yl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N.ClH/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16;/h1-12,17H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKZJNSNWIKDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Nucleophilic Substitution

Methodology:

  • Starting from 1-chloromethylnaphthalene , which is prepared by reacting naphthalene with formaldehyde and hydrochloric acid, as per the process outlined in.
  • The 1-chloromethylnaphthalene reacts with phenylamine (aniline) under basic conditions to form Naphthalen-1-yl(phenyl)methanamine through nucleophilic substitution.

Reaction Conditions:

Parameter Details
Raw materials 1-chloromethylnaphthalene, aniline
Base Sodium hydroxide or potassium carbonate
Solvent Ethanol, methanol, or water
Temperature 25–80°C
Time 4–24 hours

Notes:

  • The reaction is facilitated by phase transfer catalysts such as tetra-n-butylammonium bromide to enhance nucleophilicity.
  • The process avoids formation of by-products like bis-alkylated derivatives by controlling reaction stoichiometry and temperature.

Reductive Amination Approach

Methodology:

  • Starting from naphthalene-1-carboxaldehyde (prepared via oxidation of naphthalene derivatives), which reacts with phenylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a metal catalyst.
  • This method is advantageous for high selectivity and yields.

Reaction Conditions:

Parameter Details
Raw materials Naphthalene-1-carboxaldehyde, phenylamine
Reducing agent Sodium cyanoborohydride or hydrogen with Pd/C catalyst
Solvent Methanol or ethanol
Temperature 0–50°C
Time 6–24 hours

Research Findings:

  • The reductive amination route offers high regioselectivity and minimizes side reactions, as evidenced in recent literature.

Conversion to Hydrochloride Salt

Once Naphthalen-1-yl(phenyl)methanamine is synthesized, it is converted into its hydrochloride salt via:

Typical Procedure:

Step Conditions
Dissolution In ethanol or water
Acid addition Hydrochloric acid, molar ratio ~1:1
Temperature Room temperature to 50°C
Duration 1–4 hours
Isolation Filtration of precipitated hydrochloride salt

Notes:

  • The salt is purified by recrystallization from suitable solvents like ethanol or acetone.
  • The process ensures high purity suitable for pharmaceutical applications.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Type Conditions Advantages References
Nucleophilic substitution 1-chloromethylnaphthalene Phenylamine Nucleophilic substitution 25–80°C, basic medium Straightforward, high yield
Reductive amination Naphthalene-1-carboxaldehyde Phenylamine, reducing agent Reductive amination 0–50°C, inert atmosphere High regioselectivity
Hydrogenation of azides/nitro compounds Naphthalene derivatives Hydrogen, metal catalysts Hydrogenation 25–100°C, 1–30 bar Efficient, scalable
Salt formation Free amine Hydrochloric acid Acid-base reaction Room temperature Purity enhancement General practice

Research Findings and Process Optimization

  • Patents emphasize the importance of avoiding costly raw materials like naphthalene-1-carboxaldehyde by developing alternative routes such as direct substitution.
  • The use of phase transfer catalysts significantly improves yields and reaction rates.
  • Hydrogenation steps require careful control to prevent over-reduction or side reactions.
  • Purification via high vacuum distillation or recrystallization ensures high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl and phenyl ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Naphthyl ketone and phenyl ketone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Properties
Research indicates that compounds similar to naphthalen-1-yl(phenyl)methanamine hydrochloride may exhibit antidepressant properties. For instance, derivatives of naphthalene and phenylmethanamine have been investigated for their potential to enhance mood and alleviate depressive symptoms. The structural features of this compound contribute to its binding affinity with neurotransmitter receptors, making it a candidate for further pharmacological studies .

Antitumor Activity
Similar compounds have demonstrated antitumor activity in various studies. The potential of this compound to interact with cancer cell lines is under investigation, focusing on its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the modification of the compound to create new derivatives with enhanced properties. The synthesis methods typically involve reactions that allow for the introduction of various functional groups, which can lead to compounds with tailored biological activities .

Biological Studies

Binding Affinity Studies
Studies on the binding affinity of this compound with various biological targets are crucial for understanding its potential therapeutic applications. These studies help elucidate the compound's mechanism of action and its interactions within biological systems .

Cell Culture Applications
The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the optimal range for biological experiments. This application is vital for ensuring the stability and viability of cells during experimental procedures .

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antifungal Activity

  • Naphthalen-1-yl(phenyl)methanamine HCl : Acts as a nucleophile in synthesizing butenafine, which inhibits squalene epoxidase in fungi .
  • N-Methyl-C-(naphthalen-1-yl)methanamine HCl : A terbinafine impurity with reduced antifungal efficacy due to lack of tert-butylphenyl group .
  • Butenafine HCl : Incorporates a tert-butylphenyl group, enhancing binding affinity by 10-fold compared to simpler naphthyl derivatives .

Stereochemical Impact

  • (R)-1-(Naphthalen-2-yl)propan-1-amine HCl exhibits enantioselective phase transport efficiency 20% higher than its (S)-isomer in crown ether-mediated systems .
  • Sertraline HCl (a tetralin-based analogue) demonstrates the importance of chlorine substituents for serotonin reuptake inhibition, a feature absent in naphthyl derivatives .

Physicochemical Properties

Property Naphthalen-1-yl(phenyl)methanamine HCl 2-(Naphthalen-1-yl)ethanamine HCl Butenafine HCl
Melting Point Not reported 187–189°C (analogue in ) 144–146°C
1H-NMR Shifts (D2O) δ 4.82 (s, -CH2-) δ 3.33–4.12 (piperazinyl-H) δ 7.87 (ArH, naphthyl)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~5.2 (tert-butyl enhances LogP)

Biological Activity

Naphthalen-1-yl(phenyl)methanamine hydrochloride is an organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a phenyl group and an amine functional group. Its chemical structure can be represented as follows:

C13H12NHCl\text{C}_{13}\text{H}_{12}\text{N}\cdot \text{HCl}

This compound is soluble in various solvents, making it suitable for diverse applications in biological research.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of naphthalene derivatives, including this compound. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
16dStaphylococcus aureus< 10 µg/mL
16eMRSA2 × MIC (61–98% inhibition)
16fEnterococcus sp.> 60 µg/mL

The compounds with naphthalene substitutions demonstrated significant antibacterial activity against clinical strains, including MRSA and MRCNS, with the most active compounds exhibiting MIC values below 10 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The following table illustrates the IC50 values against different cancer cell lines:

CompoundCell LineIC50 (µg/mL)
16dHeLa< 10
17aSKOV-37.87–70.53
17dMCF-711.20–93.46

These results indicate that certain derivatives of this compound exhibit potent anticancer activity, particularly against cervical (HeLa) and breast (MCF-7) cancer cell lines .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of naphthalene derivatives was assessed using various assays, revealing that specific compounds exhibited strong radical scavenging abilities:

CompoundAntioxidant Activity (IC50)
16fStrongest within tested group
17dHigh efficacy

The findings suggest that modifications in the structure significantly influence the antioxidant capacity of these compounds .

While specific mechanisms for this compound remain under investigation, it is believed that its biological effects may involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The amine group may also play a role in its reactivity and biological interactions .

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A study demonstrated that derivatives of this compound significantly inhibited biofilm formation by staphylococci at concentrations as low as 2 × MIC, suggesting potential applications in medical device coatings .
  • Cytotoxicity Testing : In a comparative analysis of cytotoxicity across multiple cancer cell lines, certain derivatives showed promising results with IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as lead compounds in drug development .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Naphthalen-1-yl(phenyl)methanamine hydrochloride with high purity?

  • The compound can be synthesized via reductive amination or catalytic reduction of corresponding amides. For example, transition metal-free catalytic reduction of acetamide derivatives using potassium-based catalysts (e.g., HBPn) in dry toluene yields the amine hydrochloride salt with >90% purity . Key steps include optimizing reaction time, temperature (typically 80–100°C), and stoichiometric ratios of reducing agents. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates.

Q. How should researchers design toxicity screening studies for this compound in mammalian models?

  • Follow inclusion criteria from established toxicological frameworks (Table 1). Use routes of exposure (oral, inhalation, dermal) and monitor systemic effects (hepatic, renal, respiratory). For acute toxicity, apply OECD Guideline 423, using doses ranging from 50–500 mg/kg in rodents. Subchronic studies (28–90 days) should include histopathology and biomarker analysis (e.g., ALT/AST for hepatotoxicity) .

Table 1: Key Parameters for Toxicity Studies

ParameterDetails
SpeciesRats, mice (OECD-compliant strains)
Exposure DurationAcute (24–72 hrs), Subchronic (28–90 days)
EndpointsMortality, organ weights, histopathology, serum biomarkers

Q. What analytical techniques are essential for characterizing this compound and its impurities?

  • Use HPLC-UV/HRMS for purity assessment (≥95%) and 1H/13C NMR for structural confirmation. Impurities like N-methyl derivatives or residual solvents (e.g., toluene) can be quantified via GC-MS. For chiral purity, chiral HPLC with polysaccharide columns resolves enantiomers (e.g., using R-(−)-mandelic acid for derivatization) .

Advanced Research Questions

Q. How can enantiomeric resolution of Naphthalen-1-yl(phenyl)methanamine be optimized for pharmaceutical applications?

  • Employ diastereomeric salt formation with chiral resolving agents (e.g., R-(−)-mandelic acid) in ethanol. Industrial-scale resolution achieves >99.8% enantiomeric excess (ee) by fractional crystallization. Racemization of the undesired enantiomer can be achieved via refluxing in basic ethanol, maximizing yield .

Q. What mechanisms underlie the compound’s hepatotoxic effects, and how can they be mitigated?

  • Hepatotoxicity is linked to cytochrome P450-mediated bioactivation, generating reactive quinone metabolites. In vitro models (e.g., HepG2 cells) treated with 10–100 µM compound show dose-dependent ROS accumulation and glutathione depletion. Co-administration of N-acetylcysteine (5 mM) reduces oxidative stress by 40–60% .

Q. How should researchers address contradictions in existing toxicokinetic data (e.g., bioavailability discrepancies)?

  • Conduct species-specific ADME studies using radiolabeled compound (e.g., 14C-labeled). Compare pharmacokinetic parameters (Cmax, AUC) in rodents vs. non-rodents. Conflicting oral bioavailability data may arise from interspecies differences in first-pass metabolism; validate using portal vein-cannulated models .

Q. What strategies improve yield in transition metal-free catalytic reductions of related amides?

  • Optimize solvent polarity (toluene > THF) and reducing agent (HBPn) stoichiometry (4:1 molar ratio to substrate). Reaction monitoring via TLC ensures complete conversion. Scale-up requires inert atmosphere and controlled addition rates to prevent exothermic side reactions .

Data Analysis and Reporting

Q. How are impurities profiled and quantified in pharmaceutical-grade batches?

  • Follow ICH Q3A guidelines. Common impurities include:

  • N-Methyl-C-(naphthalen-1-yl)methanamine hydrochloride (≤0.15%)
  • Cis/trans isomer byproducts (≤0.10%)
    • Use gradient HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Structural elucidation via LC-MS/MS with collision-induced dissociation (CID) .

Q. What computational tools predict environmental fate and bioaccumulation potential?

  • Apply EPI Suite™ for biodegradation half-life (t1/2) and log Kow estimation. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to assess bioaccumulation. Experimental validation via OECD 305 dietary exposure tests in fish .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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